molecular formula C17H16ClNO4 B2829986 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide CAS No. 1171631-50-7

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide

Cat. No. B2829986
CAS RN: 1171631-50-7
M. Wt: 333.77
InChI Key: CHCJMMXQWRYASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide, commonly known as BDDA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BDDA is a synthetic compound that is primarily used as a research tool for studying the biological processes and mechanisms of action of various cellular pathways.

Mechanism of Action

The exact mechanism of action of BDDA is not fully understood. However, it is believed to work by inhibiting various cellular pathways that are involved in the growth and proliferation of cancer cells, inflammation, and neurodegeneration. BDDA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
BDDA has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators, including prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). BDDA has also been shown to increase the levels of antioxidant enzymes, including superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BDDA in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive compared to other research tools. However, one of the limitations of using BDDA is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the use of BDDA in scientific research. One potential area of research is the use of BDDA in combination with other drugs or compounds to enhance its therapeutic effects. Another potential area of research is the use of BDDA in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDDA and its potential applications in various biological processes and pathways.

Synthesis Methods

BDDA is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis process involves the reaction of 4-chloroacetophenone with 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatography and recrystallization steps to obtain pure BDDA.

Scientific Research Applications

BDDA has been extensively used in scientific research as a tool for studying various biological processes and pathways. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. BDDA has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-3-1-12(2-4-13)9-17(20)19-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h1-6,10H,7-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCJMMXQWRYASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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